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GSK-J1 Inhibitory Profile (IC₅₀ Values)

Target Alternative Name IC₅₀ Value Key Context / Assay

JMJD3 KDM6B 28 - 60 nM [1] [2] [3] Primary target; cell-free

AlphaScreen assay [1] [4]

UTX KDM6A 53 nM [1] [5] Primary target [1]

KDM5B JARID1B 170 - 950 nM [1] [3] [4] Shows weaker, secondary
inhibition [1] [4]

KDM5C JARID1C 550 nM - 1.76 µM [1] [3]
[4]

Shows weaker, secondary
inhibition [1] [4]

KDM5A JARID1A 6.8 µM [1] [5] Weak inhibition [1]

Other JMJ
Demethylases

e.g., JMJD2A,

JMJD2E, JMJD1A

>20 µM (IC₅₀) [1] [2] [5] Highly selective over many

other demethylases [1] [2]

Protein Kinases Panel of 100

kinases

No significant activity
at 30 µM [1] [2] [5]

Clean selectivity against

kinome [1] [4]
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Mechanism of Action and Selectivity

GSK-J1 inhibits JMJD3 and UTX by targeting their catalytic JmjC domain. Key features of its mechanism

include:

Cofactor Competition: The propanoic acid moiety of GSK-J1 mimics α-ketoglutarate (α-KG),
competing with this essential cofactor for binding in the active site [2].
Metal Chelation: The pyridyl-pyrimidine group of GSK-J1 forms a bidentate interaction with the
catalytic metal ion (Fe²⁺) in the enzyme's active site, which is critical for its potent inhibition [2].
Substrate Mimicry: Part of the GSK-J1 molecule occupies a narrow cleft in the binding site,

mimicking the position of proline 30 (P30) of the histone H3 peptide, contributing to its specificity for
H3K27 demethylases [2].

The following diagram illustrates the inhibition mechanism.
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Key Experimental Protocols for Profiling
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The primary data for GSK-J1's profile were generated using the following established methods:

Demethylase Activity (AlphaScreen Assay): This homogeneous assay measures the inhibition of
demethylase activity. In brief, the enzyme (e.g., JMJD3), biotinylated substrate peptide (e.g.,

H3K27me3), and cofactors (Fe²⁺, α-KG) are incubated with the inhibitor. The reaction is stopped with
EDTA, and the remaining methylated mark is detected using an antibody coupled to AlphaScreen

donor and acceptor beads. The signal is inversely proportional to inhibitor potency [4].
Selectivity Profiling (Thermal Shift Assay): This assay assesses compound binding across a wide

range of enzymes by measuring the change in the protein's melting temperature (ΔTm). A significant
positive ΔTm indicates binding. GSK-J1 showed strong, selective binding to JMJD3 and UTX, with

negligible shifts for other Fe²⁺/α-KG-dependent oxygenases, confirming its selectivity [2] [4].
Cellular Target Engagement: To demonstrate on-target activity in cells, studies often treat primary

macrophages with GSK-J1 and measure the subsequent increase in global H3K27me3 levels via
immunoblotting, confirming inhibition of cellular JMJD3/UTX activity [2] [3].

Research Applications and Therapeutic Potential

GSK-J1 has been used as a chemical probe to investigate the biological roles of JMJD3 and UTX:

Inflammatory Diseases: The foundational study showed that GSK-J1 reduces the production of pro-
inflammatory cytokines (e.g., TNF-α) in human primary macrophages, establishing a key role for

H3K27 demethylases in the inflammatory response [2].
Cancer Research:

In head and neck squamous cell carcinoma (HNSCC), GSK-J1 synergized with an LSD1
inhibitor to impair tumor growth and induce apoptosis [6].

In ovarian cancer, GSK-J1 delivered via nanoparticles suppressed tumor growth by increasing
H3K27me3 at the HER2 oncogene promoter [7].

In cervical cancer models, the biological effects of selenium were linked to inhibition of JMJD3
and UTX, and these effects were mimicked by GSK-J4 (the cell-active prodrug of GSK-J1) [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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